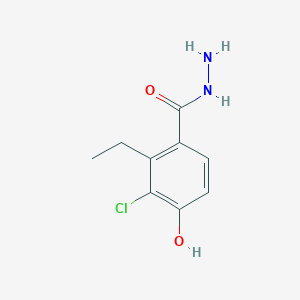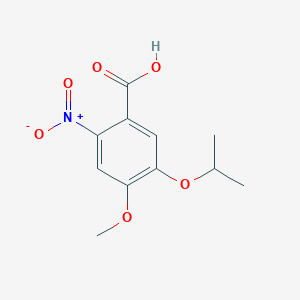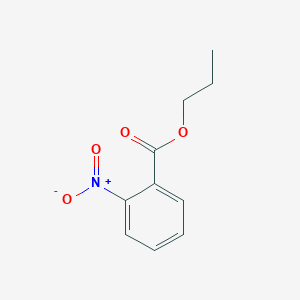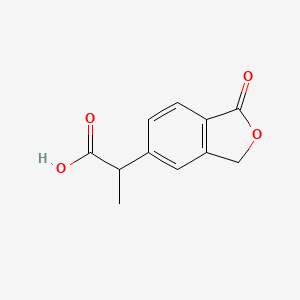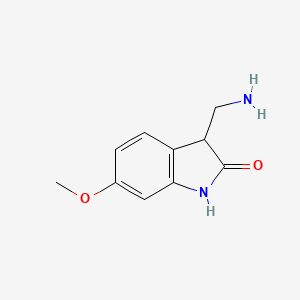
3-Aminomethyl-6-methoxy-1,3-dihydro-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminomethyl-6-methoxy-1,3-dihydro-indol-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 3-Aminomethyl-6-methoxy-1,3-dihydro-indol-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole cyclization, where the indole ring is constructed in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-Aminomethyl-6-methoxy-1,3-dihydro-indol-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Aminomethyl-6-methoxy-1,3-dihydro-indol-2-one has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Aminomethyl-6-methoxy-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors, exerting their effects through various biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
3-Aminomethyl-6-methoxy-1,3-dihydro-indol-2-one can be compared with other similar compounds, such as:
3-Boc-aminomethyl-1,3-dihydro-indol-2-one: This compound has a similar structure but with a Boc (tert-butoxycarbonyl) protecting group.
1H-Indole, 2,3-dihydro-: Another indole derivative with different substituents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
933747-35-4 |
|---|---|
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-(aminomethyl)-6-methoxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-14-6-2-3-7-8(5-11)10(13)12-9(7)4-6/h2-4,8H,5,11H2,1H3,(H,12,13) |
Clé InChI |
FYRJGSONGTVQCX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(C(=O)N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide](/img/structure/B13878752.png)
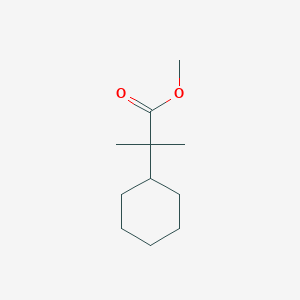

![4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13878779.png)

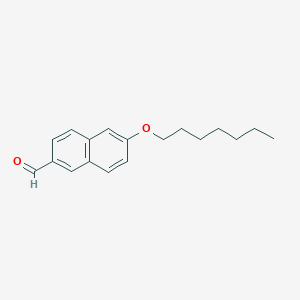
![Methyl 2-[1-(3-cyanophenyl)ethyl-methylamino]propanoate](/img/structure/B13878797.png)
![6-benzyl-2-(1H-pyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13878800.png)
